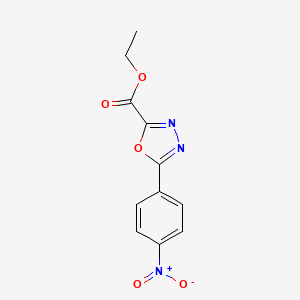

Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-2-18-11(15)10-13-12-9(19-10)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHQULBRPFVSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. Additionally, the nitro group can participate in nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the oxadiazole ring.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Aqueous sodium hydroxide for ester hydrolysis, and nucleophiles such as amines for aromatic substitution.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Ethyl 5-(4-aminophenyl)-1,3,4-oxadiazole-2-carboxylate.

Substitution: 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid or substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though these are less common.

Scientific Research Applications

Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound belonging to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, with an ethyl ester group and a nitrophenyl substituent contributing to its chemical reactivity. Oxadiazoles, including this compound, have garnered interest in synthetic organic and medicinal chemistry as surrogates of carboxylic acid . They exhibit a broad spectrum of biological properties in both pharmaceutical and agrochemical fields, including virucidal, CNS depressant, genotoxic, anticonvulsant, insecticidal, antitubercular, anti-HIV, herbicidal, and anti-inflammatory activities .

Scientific Research Applications

This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds. Its derivatives are explored for potential use as antibacterial agents.

Antibacterial Properties

The biological activity of this compound is notable because of its potential antibacterial properties. Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve interaction with cellular targets, leading to the inhibition of essential biological pathways. The reduction of the nitro group may also generate reactive intermediates that further enhance its biological effects.

Interaction with Biological Macromolecules

Interaction studies have indicated that this compound may interact with various biological macromolecules such as enzymes and receptors. These interactions can modulate their activity, leading to therapeutic effects. The nitrophenyl group is particularly significant for these interactions due to its ability to undergo reduction and form reactive intermediates that can bind to cellular components.

Antidepressant, Anticonvulsant, and Antianxiety Activity

The compounds 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitro phenyl)-1,3,4-oxadiazole synthesized were found to be the most promising compounds of the series in antidepressant, anticonvulsant, and antianxiety activity with no neurotoxicity when compared with standard .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 1,3,4-oxadiazole-2-carboxylate scaffold is highly versatile, with substitutions at position 5 significantly altering physicochemical and biological behaviors. Below is a comparative analysis of ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate and its analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound provides stronger electron withdrawal than chloro, bromo, or methoxy substituents, likely increasing electrophilicity and influencing biological activity .

- Synthesis Efficiency: Yields for chloro (84%) and methoxy (90%) derivatives are higher than for nitro-substituted analogs, suggesting steric or electronic challenges in nitro-group incorporation .

- Spectral Trends: Aromatic protons in nitro and halogenated derivatives appear downfield (δ 7.4–8.5) compared to methoxy-substituted analogs, reflecting substituent electronic effects .

Biological Activity

Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS: 151097-76-6) is a heterocyclic compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, along with an ethyl ester group and a nitrophenyl substituent. This unique structure contributes to its chemical reactivity and potential applications in medicinal chemistry and agrochemicals .

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides derived from carboxylic acids. Common synthetic routes include:

- Cyclization of Hydrazides : Reacting hydrazides with appropriate carboxylic acids under acidic or basic conditions.

- Reagents : Common reagents include acetic anhydride or phosphorous oxychloride.

Industrial production may utilize advanced techniques such as continuous flow reactors and chromatography to enhance yield and purity.

Antimicrobial Properties

This compound exhibits significant antibacterial properties. Studies indicate that derivatives of oxadiazoles show notable antimicrobial activity against various pathogens. The mechanism of action is believed to involve interaction with cellular targets, inhibiting essential biological pathways. The reduction of the nitro group may also generate reactive intermediates that enhance its biological effects .

Anticancer Activity

Recent research highlights the compound's potential in anticancer applications. For example, derivatives containing the oxadiazole moiety have been synthesized and screened for activity against various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values as low as 0.67 µM against prostate cancer cells (PC-3) and other cancer types .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| Compound C | ACHN (Renal) | 0.87 |

These findings suggest that this compound and its derivatives could serve as promising leads in cancer drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The nitrophenyl group plays a crucial role in these interactions due to its capacity to undergo reduction, forming reactive intermediates that can bind to cellular components .

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Anticancer Screening : A study synthesized multiple oxadiazole derivatives and evaluated their cytotoxicity using MTT assays against several cancer cell lines including leukemia and breast cancer. Some compounds showed superior potency compared to standard drugs like erlotinib .

- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones comparable to established antibiotics .

Q & A

What are the standard synthetic routes for Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?

Basic Methodological Answer:

The synthesis typically involves cyclization of a hydrazide intermediate with a carbonyl source. A common approach includes:

Hydrazide Formation : Reacting 4-nitrophenylacetic acid hydrazide with ethyl chlorooxoacetate to form a hydrazone intermediate.

Cyclization : Using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce cyclization into the oxadiazole ring .

Optimization Tips :

- Temperature Control : Cyclization at 80–100°C improves yield by minimizing side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Methodological Answer:

Key characterization techniques include:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethyl group), δ 8.1–8.3 ppm (aromatic protons from nitrophenyl).

- ¹³C NMR : Carbonyl signals at ~165–170 ppm .

Mass Spectrometry : Molecular ion peak at m/z 293.2 (C₁₁H₉N₃O₅⁺) .

X-ray Crystallography : Resolves bond lengths (e.g., C–O ≈ 1.36 Å, N–O ≈ 1.21 Å) and dihedral angles for conformation analysis .

What are the common challenges in achieving high purity for this compound, and how can they be mitigated?

Advanced Methodological Answer:

Challenges :

- Byproduct Formation : Incomplete cyclization may yield hydrazone or open-chain byproducts.

- Nitro Group Instability : Degradation under prolonged heating or acidic conditions .

Mitigation Strategies : - Chromatographic Purification : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to isolate the target compound.

- Recrystallization : Ethanol/water mixtures improve purity by removing polar impurities .

- Monitoring Reaction Progress : TLC (Rf ~0.5 in ethyl acetate/hexane) ensures completion .

How do structural modifications (e.g., substituent variations) influence the biological activity of this oxadiazole derivative?

Advanced Research Question :

Key Findings :

- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group enhances bioactivity by increasing electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .

- Ethyl Ester vs. Free Acid : The ethyl ester improves membrane permeability, while hydrolysis to the carboxylic acid enhances target binding in vitro .

Methodological Insight : - SAR Studies : Compare IC₅₀ values against analogs with methyl, chloro, or methoxy substituents to quantify substituent effects .

How can researchers resolve contradictions in reported biological activities of similar oxadiazole derivatives?

Advanced Methodological Answer :

Root Causes of Discrepancies :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native).

- Solubility Issues : Poor aqueous solubility may lead to false negatives .

Resolution Strategies :

Standardized Protocols : Use established assays (e.g., NIH/NCATS guidelines) for antimicrobial or anticancer screening.

Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity .

Physicochemical Profiling : Measure logP and solubility to correlate bioactivity with bioavailability .

What computational methods are effective in predicting the reactivity or binding modes of this compound?

Advanced Research Question :

Tools and Workflows :

Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

Molecular Docking (AutoDock Vina) : Models interactions with targets (e.g., COX-2 or β-lactamase) by aligning the nitro group with catalytic residues .

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.